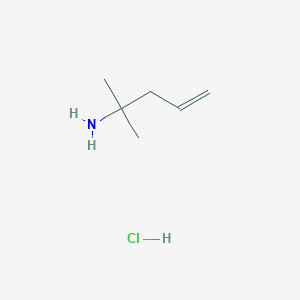

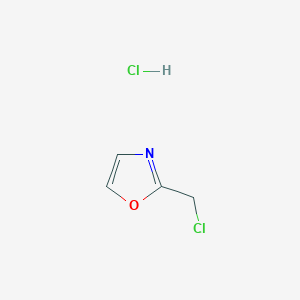

2-(Chloromethyl)-1,3-oxazole;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloromethylated oxazoles, including compounds similar to 2-(chloromethyl)-1,3-oxazole;hydrochloride, typically involves the chloromethylation of 1,3-oxazole derivatives. For instance, Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds for synthetic elaboration at the 2-position, utilizing substitution reactions to prepare a variety of substituted oxazoles (Patil & Luzzio, 2016).

Molecular Structure Analysis

The molecular structure of chloromethyl oxazole derivatives has been studied using various spectroscopic and analytical techniques. For example, Chekhlov et al. (1991) investigated the structure of a related compound, 2-chloromethyl-2λ5-2,2′(3H,3′H)-spirobis[1,3,2-benzoxazaphosphole], through X-ray diffraction, revealing detailed insights into the molecular geometry and electronic structure (Chekhlov, Bovin, & Tsvetkov, 1991).

Chemical Reactions and Properties

Chloromethyl oxazoles participate in a variety of chemical reactions due to the reactive chloromethyl group attached to the oxazole ring. These reactions include substitution reactions, where the chloromethyl group can be replaced with different nucleophiles, leading to the formation of new chemical bonds. Capriati et al. (2002) described the metalation of 2-chloromethyl-2-oxazolines, demonstrating the synthetic utility of such compounds in preparing functionalized cyclopropanes and derivatives (Capriati, Florio, Luisi, & Rocchetti, 2002).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Oxazole Scaffold

Oxazoles, including structures similar to "2-(Chloromethyl)-1,3-oxazole hydrochloride," exhibit a wide range of pharmacological activities. These activities span across anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents, among others. The oxazole scaffold's pharmacological actions are primarily mediated through interactions with enzymes or receptors associated with specific diseases, making it a versatile ligand for molecular targeting. The synthetic flexibility of oxazoles allows for the development of novel therapeutic agents with significant clinical relevance (Kaur et al., 2018).

Advances in Triazole Synthesis

Although focusing on triazoles rather than oxazoles, the advances in eco-friendly synthesis methods for triazoles highlight the broader interest in heterocyclic compounds. The eco-friendly synthesis approaches, including the use of microwave irradiation and various green catalysts, demonstrate the chemical community's commitment to sustainable practices. These methodologies can potentially be applied to the synthesis of oxazole derivatives, promoting efficient, sustainable, and high-yield production processes (de Souza et al., 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, have been extensively studied. These derivatives exhibit diverse biological activities such as insecticidal, anti-blastic, sugar-lowering, and anti-exudative effects. The comprehensive study of these compounds over the last three decades underscores the importance of 1,3-azole rings in the development of synthetic drugs and highlights the potential for innovative applications in agriculture and medicine (Abdurakhmanova et al., 2018).

Corrosion Inhibition Properties

1,2,3-Triazole derivatives, while structurally distinct from 2-(Chloromethyl)-1,3-oxazole hydrochloride, underscore the utility of heterocyclic compounds in applications beyond pharmacology. These derivatives have been identified as effective corrosion inhibitors for various metals and alloys, highlighting the potential of heterocyclic compounds in material science and industrial applications. The environmentally friendly and non-toxic nature of these compounds further emphasizes their value in sustainable technologies (Hrimla et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,3-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVLGAIHYMSXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)oxazole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)